molecular formula C17H25N3O8 B4208894 N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid

N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid

Cat. No.: B4208894
M. Wt: 399.4 g/mol
InChI Key: GADJHDFFOSNJIL-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both nitrophenoxy and morpholinyl groups, making it an interesting subject for chemical studies.

Properties

IUPAC Name

N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4.C2H2O4/c1-13-2-3-14(18(19)20)15(12-13)22-9-5-16-4-6-17-7-10-21-11-8-17;3-1(4)2(5)6/h2-3,12,16H,4-11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADJHDFFOSNJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCNCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid typically involves multiple steps, starting with the preparation of the nitrophenoxy and morpholinyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid involves its interaction with specific molecular targets and pathways. The nitrophenoxy and morpholinyl groups play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [2-(5-methyl-2-nitrophenoxy)ethyl]amine
  • [2-(4-morpholinyl)ethyl]amine
  • [2-(5-methylphenoxy)ethyl][2-(4-morpholinyl)ethyl]amine

Uniqueness

What sets N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid apart from similar compounds is the presence of both nitrophenoxy and morpholinyl groups in a single molecule

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid
Reactant of Route 2
N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-morpholin-4-ylethanamine;oxalic acid

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